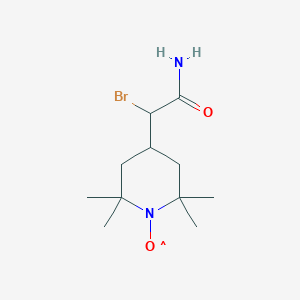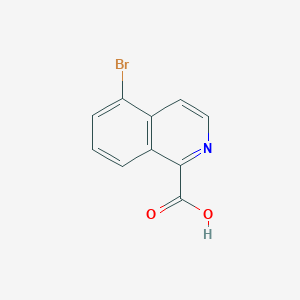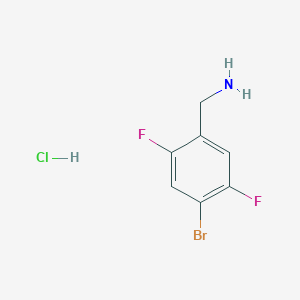
(11R)-dihydroartemisinic aldehyde
描述
(11R)-dihydroartemisinic aldehyde: is a key intermediate in the biosynthesis of artemisinin, a potent antimalarial compound derived from the plant Artemisia annua. This compound is characterized by its unique stereochemistry, specifically the R-configuration at the 11th carbon position, which plays a crucial role in its biological activity and subsequent transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (11R)-dihydroartemisinic aldehyde typically involves the reduction of artemisinic aldehyde. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the R-configuration .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered yeast or bacteria that express the necessary enzymes for the biosynthesis of artemisinic aldehyde, followed by its reduction to this compound .
化学反应分析
Types of Reactions: (11R)-dihydroartemisinic aldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form artemisinic acid.
Reduction: Further reduction can yield dihydroartemisinic alcohol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products:
Oxidation: Artemisinic acid.
Reduction: Dihydroartemisinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (11R)-dihydroartemisinic aldehyde is used as a precursor in the synthesis of artemisinin and its derivatives, which are crucial in the development of antimalarial drugs .
Biology: In biological research, this compound is studied for its role in the biosynthetic pathway of artemisinin, providing insights into the enzymatic processes involved .
Medicine: The primary application of this compound in medicine is its conversion to artemisinin, which is used to treat malaria. Research is also being conducted on its potential use in other therapeutic areas .
Industry: Industrially, this compound is important for the large-scale production of artemisinin, which is essential for meeting the global demand for antimalarial drugs .
作用机制
The mechanism of action of (11R)-dihydroartemisinic aldehyde primarily involves its conversion to artemisinin. Artemisinin exerts its effects by generating reactive oxygen species (ROS) that damage the proteins and membranes of the malaria parasite, leading to its death. The molecular targets include heme and various proteins within the parasite .
相似化合物的比较
Artemisinic aldehyde: The precursor to (11R)-dihydroartemisinic aldehyde.
Dihydroartemisinic acid: An oxidized form of this compound.
Artemisinin: The final product in the biosynthetic pathway.
Uniqueness: this compound is unique due to its specific stereochemistry, which is crucial for the subsequent formation of artemisinin. This stereochemistry ensures the proper alignment of functional groups necessary for the biological activity of artemisinin .
属性
IUPAC Name |
(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8-9,11-15H,4-7H2,1-3H3/t11-,12+,13+,14+,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUSZJFEZXYOAT-QTVXIADOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124149 | |
| Record name | (αR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-α,4,7-trimethyl-1-naphthaleneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125184-93-2 | |
| Record name | (αR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-α,4,7-trimethyl-1-naphthaleneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125184-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-α,4,7-trimethyl-1-naphthaleneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of dihydroartemisinic aldehyde (DHAAl) in artemisinin biosynthesis?
A1: DHAAl is a crucial intermediate in the biosynthesis of artemisinin, a potent antimalarial compound found in Artemisia annua. It is formed by the reduction of artemisinic aldehyde, a reaction catalyzed by the enzyme artemisinic aldehyde Δ11(13) reductase (DBR2) [, ]. This reduction step is considered a key branch point in the pathway, directing the metabolic flux towards artemisinin production rather than other related compounds like arteannuin B [, ]. DHAAl is subsequently oxidized to dihydroartemisinic acid, which then undergoes a series of reactions to yield artemisinin.
Q2: Are there other Artemisia species capable of producing DHAAl?
A2: While Artemisia annua is the primary source of artemisinin, research suggests that other Artemisia species may possess the enzymatic machinery to produce DHAAl. For instance, Artemisia absinthium, while not naturally producing artemisinin, expresses a DBR2 homolog (abDBR2) with comparable activity to the A. annua DBR2 []. In vitro studies and feeding experiments with A. absinthium leaves demonstrated abDBR2's ability to convert artemisinic aldehyde to DHAAl, highlighting the potential of non-artemisinin producing species as platforms for artemisinin production through metabolic engineering [].
Q3: How does the availability of DHAAl influence the biosynthesis of artemisinin and its related compounds?
A3: The relative abundance of specific enzymes and intermediates dictates the balance between artemisinin and related compound production in A. annua. Overexpression of DBR2 in transgenic A. annua plants not only increased artemisinin and its precursor dihydroartemisinic acid levels, but also unexpectedly boosted the levels of arteannuin B and its precursor artemisinic acid []. This suggests a complex interplay between the two branches of the pathway, where increased DBR2 activity might enhance the overall metabolic flux through the pathway, benefiting both artemisinin and arteannuin B production [].
Q4: What is the chemical structure of dihydroartemisinic aldehyde?
A4: Dihydroartemisinic aldehyde ((11R)-dihydroartemisinic aldehyde) is a sesquiterpene with the molecular formula C15H24O. While spectroscopic data is not provided in the abstracts, its structure consists of a bicyclic core with an aldehyde group at one end.
Q5: Are there alternative methods to produce DHAAl?
A5: Besides extraction from A. annua and potential production in engineered microbes or plants, several synthetic and chemoenzymatic approaches have been explored for DHAAl synthesis. These include: * Chemoenzymatic synthesis: This method utilizes amorphadiene synthase to convert a hydroxylated farnesyl diphosphate derivative directly into DHAAl, reversing the natural order of reactions in the biosynthetic pathway []. * Hydrosilylation of amorphadiene: This strategy involves a catalytic chemo- and diastereoselective hydrosilylation of amorphadiene, a byproduct of the industrial semisynthetic route to artemisinin, followed by oxidation to yield DHAAl []. * Photochemical hydrothiolation: This method exploits the selective photochemical hydrothiolation of amorphadiene, followed by oxidation and a Pummerer rearrangement to produce DHAAl []. * Modular chemoenzymatic synthesis: This approach utilizes prenyl transferases to produce modified diphosphates, which are then converted to DHAAl by terpene synthases [].
Q6: How is the stereochemistry of DHAAl controlled during synthesis, and why is it important?
A6: Controlling the stereochemistry, particularly at the carbon adjacent to the aldehyde group, is crucial for DHAAl's biological activity. One method to enhance the optical purity of (11R)-DHAAl from a mixture of (11R)/(11S)-DHAAl isomers utilizes crystallization-induced diastereomer transformation (CIDT) with the Betti base []. This method allows for efficient enrichment of the desired (11R)-DHAAl isomer, which is essential for its downstream conversion to artemisinin.
Q7: What are the future directions for research on dihydroartemisinic aldehyde?
A7: Future research on DHAAl will likely focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B3418436.png)
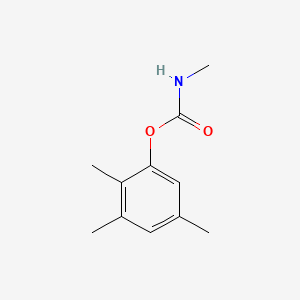
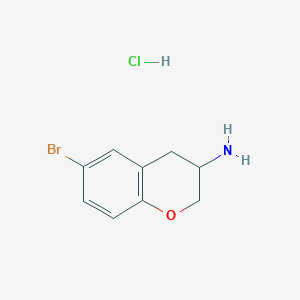
![1-[(4-Bromophenyl)methyl]cyclopropan-1-ol](/img/structure/B3418471.png)

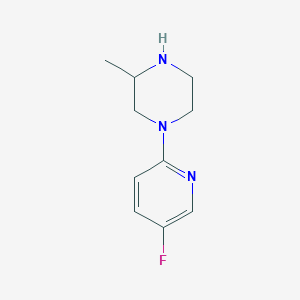
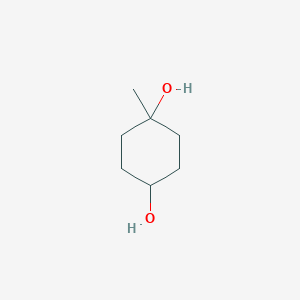
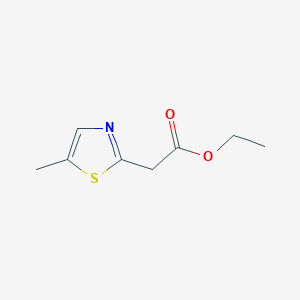
![4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride](/img/structure/B3418505.png)
![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3418508.png)
